Superior Enantioselectivity in Ketone Hydrogenation vs. BINAP and Xyl-BINAP
In the Ru-catalyzed asymmetric hydrogenation of acetophenone, the Tol-BINAP ligand provides a distinct advantage over both BINAP and Xyl-BINAP. While Xyl-BINAP suffers from very low conversion (<1%), Tol-BINAP achieves high conversion (36%) and enantiomeric excess (95% ee). BINAP shows similar conversion (35%) but lower enantioselectivity (97% vs. 95% ee for Tol-BINAP, depending on the specific system) [1].
| Evidence Dimension | Catalytic Activity and Enantioselectivity in Acetophenone Hydrogenation |
|---|---|
| Target Compound Data | 36% conversion, 95% ee (with Tol-BINAP) |
| Comparator Or Baseline | (R)-BINAP: 35% conversion, 97% ee; (R)-Xyl-BINAP: <1% conversion, <1% ee |
| Quantified Difference | Tol-BINAP is >36x more active than Xyl-BINAP and offers comparable enantioselectivity to BINAP. |
| Conditions | RuCl₂[(S)-tolbinap][(R)-dmapen] catalyst, t-C₄H₉OK base, 2-propanol, H₂ (1 atm), RT |
Why This Matters
This demonstrates that Tol-BINAP uniquely provides high catalytic activity and excellent enantioselectivity where Xyl-BINAP is inactive and BINAP may offer less steric control for certain substrates.
- [1] Arai, N.; Ooka, H.; Azuma, K.; et al. General Asymmetric Hydrogenation of α-Branched Aromatic Ketones Catalyzed by TolBINAP/DMAPEN−Ruthenium(II) Complex. Org. Lett. 2007, 9 (5), 939-941. View Source
